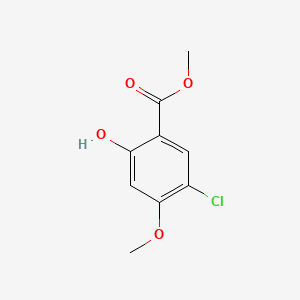

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

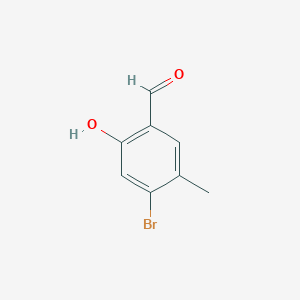

“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a benzoate ester and a member of phenols . It is functionally related to salicylic acid .

Synthesis Analysis

“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” has been used in the synthesis of N - p -methoxyphenylbenzimino- p -chloro- o -carbomethoxyphenyl ether . It is also used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .Molecular Structure Analysis

The molecular formula of “Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is C9H9ClO4 . The average mass is 200.619 Da and the monoisotopic mass is 200.024017 Da .Chemical Reactions Analysis

“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a reactant in the preparation of aryl-1,3,5-triazine derivatives as histamine H4 receptor ligands .Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a white to light yellow crystal powder . The molecular weight is 216.62 .Scientific Research Applications

Antitumor and Antimicrobial Activities

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, a derivative found in the mangrove endophytic fungus Nigrospora sp., shows moderate antitumor and antimicrobial activities. This suggests its potential in the development of new therapeutic agents for treating cancer and infections (Xia et al., 2011).

Photochemical Properties

Compounds related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, such as methyl salicylate and other related compounds, have been studied for their ability to generate and quench singlet molecular oxygen. These studies are significant in understanding the photochemical behavior of similar compounds and their potential application in photostabilization (Soltermann et al., 1995).

Synthesis and Structural Analysis

The synthesis processes of compounds closely related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate have been extensively studied. These synthesis methods are crucial for the production of various medicinal and chemical intermediates, contributing to the development of pharmaceuticals and other chemical products (Wang Yu, 2008).

Antioxidant Activity

Phenyl ether derivatives related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, isolated from marine-derived fungi, have shown strong antioxidant activities. This indicates the potential use of these compounds in developing antioxidant therapies or supplements (Xu et al., 2017).

Interaction with Biological Systems

Studies on the interaction of similar compounds with biological systems, such as their antimicrobial and anti-inflammatory activities, provide insights into their potential therapeutic applications. These compounds could be key in developing new treatments for various diseases (Choudhary et al., 2009).

Safety and Hazards

The safety information for a similar compound, “Methyl 4-bromo-5-chloro-2-methoxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” could involve further exploration of its potential uses in the synthesis of other compounds, given its use in the synthesis of N - p -methoxyphenylbenzimino- p -chloro- o -carbomethoxyphenyl ether and in the enantioselective synthesis of (+)-coriandrone A and B .

properties

IUPAC Name |

methyl 5-chloro-2-hydroxy-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXDTJRDBCETGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2999871.png)

![(3,4-Dimethoxy-benzyl)-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/no-structure.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)

![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)